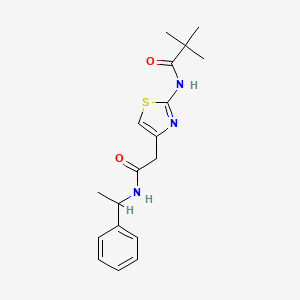

N-(4-(2-氧代-2-((1-苯乙基)氨基)乙基)噻唑-2-基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

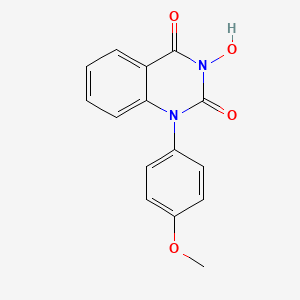

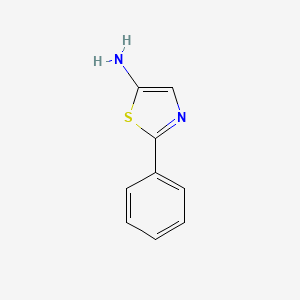

The compound N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various thiazole derivatives and their synthesis, which can provide insights into the general class of compounds to which it belongs.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors such as bromoacetylisoxazole with thiourea to yield aminothiazoles, followed by condensation with other reagents to obtain the final product . Another method includes the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to give aminothiazoles, which are then condensed with ethyloxalyl chloride to produce thiazolyloxamates . These methods highlight the versatility in synthesizing thiazole derivatives, which could be applicable to the synthesis of N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of non-covalent interactions such as π-π interactions, hydrogen bonding, and S⋯O interactions, which can influence the stability and properties of the compounds . These interactions are crucial in the formation of supramolecular structures and can affect the biological activity of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including hydrolysis, which can enhance their biological activities . The presence of substituents on the phenyl ring or other parts of the molecule can also affect the reactivity and the types of chemical reactions the compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, stability, and minimum gelator concentration (MGC), are influenced by their molecular structure and the nature of the substituents . These properties are important for the potential application of these compounds as pharmaceutical agents, as they can affect the bioavailability and efficacy of the compounds.

科学研究应用

抗癌活性

Ravinaik 等人 (2021) 领导的研究涉及设计、合成和评估一系列噻唑衍生物对多种癌细胞系的抗癌活性。这些与“N-(4-(2-氧代-2-((1-苯乙基)氨基)乙基)噻唑-2-基)叔丁酰胺”在结构上相关的化合物显示出有希望的结果,其中一些衍生物表现出比参考药物依托泊苷更高的抗癌活性 (Ravinaik、Rao、Rao、Ramachandran 和 Reddy,2021)。

抗菌剂

Bikobo 等人 (2017) 合成了一系列噻唑衍生物以评估其抗菌潜力。研究表明,一些合成的分子对病原菌株的抗菌活性比参考药物更强。这些发现强调了噻唑衍生物(包括与“N-(4-(2-氧代-2-((1-苯乙基)氨基)乙基)噻唑-2-基)叔丁酰胺”在结构上相似的衍生物)作为有效抗菌剂的潜力 (Bikobo、Vodnar、Stana、Tiperciuc、Nastasă、Douchet 和 Oniga,2017)。

囊性纤维化治疗

Yu 等人 (2008) 发现了一种与“N-(4-(2-氧代-2-((1-苯乙基)氨基)乙基)噻唑-2-基)叔丁酰胺”密切相关的化合物,该化合物在纠正囊性纤维化蛋白 DeltaF508-CFTR 的缺陷细胞加工方面表现出显着的活性。这项研究突出了此类化合物在囊性纤维化治疗中的治疗潜力 (Yu、Yoo、Yang、Lodewyk、Meng、El-Idreesy、Fettinger、Tantillo、Verkman 和 Kurth,2008)。

作用机制

Target of action

Without specific studies, it’s hard to predict the exact targets of this compound. It contains a thiazole ring, which is a common structural motif in many biologically active molecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .

Biochemical pathways

Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain a thiazole ring are involved in a wide range of biochemical pathways, from dna synthesis to signal transduction .

属性

IUPAC Name |

2,2-dimethyl-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-12(13-8-6-5-7-9-13)19-15(22)10-14-11-24-17(20-14)21-16(23)18(2,3)4/h5-9,11-12H,10H2,1-4H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJSTKWPJILWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)

![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)

![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)

![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)

![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)

![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)

![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)